4-Amino-1,2-dihydro-1-phenylpyrazol-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-12(11-9(8)13)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPBYEQVYCJPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthesis Methodologies for 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis and modification of 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one and its derivatives have been well-established, providing reliable and versatile routes to a wide array of compounds. These approaches include condensation, alkylation, acylation, halogenation, and sulfonation reactions, which allow for the construction of the core pyrazolone (B3327878) structure and its subsequent functionalization.
Condensation Reactions as Primary Synthesis Routes
Condensation reactions are a cornerstone in the synthesis of derivatives of this compound, particularly for the formation of Schiff bases. These reactions typically involve the condensation of the primary amino group of a 4-aminopyrazolone derivative with an aldehyde or ketone.
A common starting material for these syntheses is 4-aminoantipyrine (B1666024) (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), a close analog of the target compound. The reaction of 4-aminoantipyrine with various substituted benzaldehydes leads to the formation of Schiff bases, which are characterized by an azomethine group (-C=N-). These reactions are often carried out in ethanol (B145695) and can be refluxed for several hours to ensure completion. In some cases, a few drops of glacial acetic acid are added to catalyze the reaction. The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization from solvents like ethanol or methanol.
The versatility of this method allows for the introduction of a wide range of substituents onto the pyrazolone scaffold, depending on the choice of the aldehyde or ketone. This has led to the synthesis of a large number of pyrazolone-based Schiff bases with diverse electronic and steric properties.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| 4-aminoantipyrine | Substituted benzaldehyde | Schiff base | Ethanol, reflux |
| 3-(4-nitrophenyl)-5-phenyl-4H-pyrazole-4-carbaldehyde | Aromatic amines | Schiff base | Ethanol, glacial acetic acid, reflux |
Alkylation Reactions in this compound Modification
Alkylation reactions are employed to introduce alkyl groups onto the this compound scaffold, offering a pathway to modify the compound's physical and chemical properties. These reactions can be targeted at different sites within the molecule, including the nitrogen atoms of the pyrazole (B372694) ring and the amino group at the 4-position.
One example of such a modification is the synthesis of 4-aminopyrazolone amino acids. In this process, a pyrazolone derivative can be reacted with an alkyl halide, such as methyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. This results in the alkylation of the amino group, leading to the formation of a new carbon-nitrogen bond and the introduction of an ester functionality.
The conditions for alkylation reactions can be varied to control the site and extent of alkylation. The choice of the alkylating agent, base, and solvent all play a crucial role in the outcome of the reaction.
Acylation Reactions
Acylation reactions are a key method for the modification of this compound, allowing for the introduction of acyl groups to the molecule. These reactions typically target the amino group at the 4-position, leading to the formation of amide derivatives.
The reaction of 4-aminopyrazolone derivatives with acyl chlorides is a common method for acylation. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of the acyl chloride determines the nature of the acyl group that is introduced, providing a straightforward way to synthesize a variety of N-acylated pyrazolone derivatives.
For instance, the reaction of a 4-aminopyrazolone with an acyl chloride in a suitable solvent can lead to the formation of the corresponding N-acyl-4-aminopyrazolone. The reaction conditions can be tuned to achieve high yields and selectivity. In some cases, chemoselective acylation can be achieved, for example, by performing the reaction under acidic conditions to protect other reactive sites in the molecule.
Advanced Synthetic Strategies
In recent years, there has been a growing emphasis on the development of more sustainable and efficient methods for the synthesis of chemical compounds. This has led to the application of advanced synthetic strategies, including the principles of green chemistry, to the synthesis of this compound and its derivatives.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of the synthesis of this compound and its derivatives, several green approaches have been explored.
One such approach is the use of environmentally benign solvents, such as water, in place of traditional organic solvents. For example, the four-component condensation of an aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate (B1235776) to synthesize pyranopyrazoles can be efficiently catalyzed by ammonium (B1175870) chloride in an aqueous medium. researchgate.net This method not only avoids the use of volatile organic compounds but also utilizes a cost-effective and non-toxic catalyst. researchgate.net
Another green strategy is the development of solvent-free reaction conditions. For instance, the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones can be achieved through a one-pot reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones under solvent-free conditions. nih.gov
Multi-component Reactions for Derivative Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of this compound derivatives, MCRs are frequently employed to construct fused heterocyclic systems, most notably pyrano[2,3-c]pyrazoles.
A common and well-established MCR for the synthesis of pyrano[2,3-c]pyrazole derivatives is a four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and phenylhydrazine (B124118) (or hydrazine hydrate followed by N-phenylation). mdpi.comnih.gov In this reaction, the this compound core is effectively formed in situ and then undergoes further reaction to yield the final fused product.
The general mechanism for this four-component reaction is believed to proceed through a series of sequential steps. Initially, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile to form an arylidene malononitrile. Simultaneously, the β-ketoester reacts with phenylhydrazine to form the 1-phenyl-3-methyl-5-pyrazolone intermediate. This is followed by a Michael addition of the pyrazolone to the arylidene malononitrile. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to afford the final 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. mdpi.com
Various catalysts have been employed to promote this transformation, including basic catalysts like piperidine (B6355638) and diethylamine (B46881), as well as organocatalysts such as taurine. mdpi.com The use of green solvents, particularly water, has also been explored to develop more environmentally benign synthetic protocols. mdpi.com
For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been efficiently carried out in an aqueous medium at room temperature using piperidine as a catalyst, affording the desired products in high yields (85-93%) within a short reaction time of 20 minutes. mdpi.com This highlights the practicality and efficiency of MCRs in generating these complex heterocyclic systems.
Another example involves a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone, mediated by diethylamine in water at ambient temperature, to produce pyrazole-dimedone derivatives in yields ranging from 40-78%. mdpi.com
Furthermore, a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate (B1210297) at room temperature, has been utilized to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives in high to excellent yields. nih.gov
Table 1: Examples of Multi-component Reactions for the Synthesis of 4-Aminopyrazolone Derivatives
| Reactants | Catalyst | Solvent | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Phenylhydrazine | Piperidine (5 mol%) | Water | Room temperature, 20 min | Pyrano[2,3-c]pyrazoles | 85-93 |
| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Diethylamine | Water | Ambient temperature, 1-12 h | Pyrazole-dimedone derivatives | 40-78 |
| 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium acetate | - | Room temperature | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | High to excellent |
Catalytic Methodologies in Derivative Synthesis
Catalysis plays a crucial role in the synthesis of this compound derivatives, offering pathways to improved efficiency, selectivity, and sustainability. A wide array of catalytic systems, including biocatalysts, nanoparticle catalysts, and organocatalysts, have been successfully applied in these syntheses.
Biocatalysis and Nanoparticle Catalysis:
In recent years, there has been a growing interest in the use of biocatalysts and nanoparticle catalysts due to their high efficiency, reusability, and often environmentally friendly nature. For instance, a magnetic aminated starch biocatalyst has been developed for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com This biocatalyst, prepared from starch, p-toluenesulfonyl chloride, and p-phenylenediamine, and then magnetized, effectively catalyzes the three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol, an aldehyde, and indole. mdpi.com The reactions proceed in high yields (85-93%) with short reaction times (35-80 minutes) and the catalyst can be easily recovered and reused for several cycles without a significant loss in activity. mdpi.com
Iron oxide (Fe₃O₄) nanoparticles have also been employed as a catalyst for the synthesis of pyrazolone derivatives. mdpi.com These magnetic nanoparticles can be readily prepared and utilized in the synthesis of various pyrazolone-based compounds.
Organocatalysis:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of 4-aminopyrazolone derivatives, organocatalysts have been used to achieve enantioselective transformations. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a one-pot, three-component reaction of 5-aminopyrazoles, β-ketonitriles, and aldehydes in the presence of triethylamine. nih.gov
Other Catalytic Systems:
The synthesis of 4-aminopyrazoles can also be achieved through the Knorr pyrazole synthesis, which involves the condensation of β-ketoesters with hydrazines. chim.it This fundamental reaction can be catalyzed by various means to improve its efficiency and scope. For instance, the Ugi condensation, a multi-component reaction, has been used to generate α-acylamino amides which can then be cyclized to form 4-aminopyrazoles. chim.it
Furthermore, the synthesis of pyrazole derivatives has been achieved through a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water with a catalytic amount of ammonium acetate. longdom.org This method provides a straightforward and sustainable approach to these compounds.
Table 2: Catalytic Methodologies for the Synthesis of 4-Aminopyrazolone Derivatives
| Catalyst | Reactants | Solvent | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Magnetic aminated starch | 3-Methyl-1-phenyl-1H-pyrazol-5-ol, Aldehyde, Indole | Ethanol | 40 °C, 35-80 min | 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones | 85-93 |
| Triethylamine | 5-Aminopyrazoles, β-Ketonitriles, Aldehydes | - | - | 1H-Pyrazolo[3,4-b]pyridines | - |
Iii. Reactivity and Derivatization Chemistry of 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One
Electrophilic and Nucleophilic Transformations of the Pyrazolone (B3327878) Ring and Amino Group
The electronic nature of the pyrazolone ring, influenced by the two nitrogen atoms and the carbonyl group, along with the nucleophilic primary amino group at the C4 position, dictates its reactivity towards both electrophiles and nucleophiles.
Ring Substituent Reactivity
The pyrazolone ring itself can undergo electrophilic substitution reactions. The C4 position is particularly susceptible to electrophilic attack due to having the highest electron density within the ring's carbon framework. quora.com This makes it the preferred site for reactions such as nitration, halogenation, and formylation. quora.comscribd.com
For instance, pyrazolin-5-ones can be nitrated at the 4-position using nitric acid or a mixture of nitric and sulfuric acids. scribd.com However, under harsh acidic conditions, phenyl-substituted pyrazolones may also undergo nitration on the phenyl ring. The versatility of the ring is further demonstrated by its ability to undergo Vilsmeier-Haack formylation and diazonium coupling, both of which typically occur at the C4 position. scribd.com The primary amino group at C4 is a key functional handle, but the ring's reactivity allows for further modification.
Nucleophilic Addition and Substitution Mechanisms
The primary amino group (-NH2) at the C4 position is the principal nucleophilic center of the molecule. This group readily attacks electrophilic species, forming the basis for many of its most common derivatization reactions, most notably the formation of Schiff bases through nucleophilic addition to carbonyl compounds. nih.govlibretexts.org
The mechanism of Schiff base formation begins with the nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond (azomethine group) characteristic of a Schiff base. chemrevlett.com
Beyond this, the pyrazolone scaffold can participate in other nucleophilic transformations. While direct nucleophilic substitution on the unsubstituted ring is uncommon, derivatives can be synthesized to facilitate such reactions. For example, pyrazolylthiourea derivatives, formed from the amino group, can undergo Michael 1,4-addition reactions with active methylene (B1212753) compounds.
Formation of Schiff Bases from 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one
The reaction of the primary amino group with aldehydes and ketones to form Schiff bases (or azomethines) is one of the most extensively studied and utilized transformations of this pyrazolone derivative. chemrevlett.comnih.gov
Condensation with Aldehydes and Ketones
The condensation reaction is typically straightforward, involving the mixing of equimolar amounts of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one (4-aminoantipyrine) and a suitable aldehyde or ketone. nih.govnih.gov The reaction is often carried out by refluxing the reactants in a solvent such as ethanol (B145695), leading to good or excellent yields. nih.govacs.orgekb.eg
Various synthetic approaches have been developed to optimize this process. For example, the use of an organocatalyst like dimethyl ethanol amine (DMEA) has been shown to facilitate the reaction under solvent-free conditions at room temperature, resulting in high yields in a very short time. chemrevlett.com A wide variety of carbonyl compounds have been successfully condensed, including numerous substituted benzaldehydes and cinnamaldehydes, demonstrating the broad scope of this reaction. nih.govnih.govacs.org
| Reactants | Conditions | Product Type | Yield |
|---|---|---|---|
| 4-Aminoantipyrine (B1666024) + Substituted Benzaldehydes | Solvent-free, DMEA catalyst, Room Temp | Substituted Benzylideneamino-antipyrine | Excellent |
| 4-Aminoantipyrine + Cinnamaldehydes | Ethanol, Reflux | Cinnamylideneamino-antipyrine | Good to Excellent |
| 4-Aminoantipyrine + 2-Methoxybenzaldehyde | Condensation | (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 87% |
| 4-Aminoantipyrine + 4-Hydroxy-3,5-dimethoxy benzaldehyde | Condensation | 4-(4-hydroxy-3,5-dimethoxy benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Not specified |
Structural Characteristics of Schiff Base Derivatives
The resulting Schiff base derivatives have been extensively characterized using a suite of analytical techniques, including FT-IR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. ekb.egnih.goviucr.org
Spectroscopic Analysis : The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic stretching vibration for the azomethine (C=N) group in the FT-IR spectrum, typically observed in the range of 1577-1592 cm⁻¹. nih.goviucr.org In the ¹H-NMR spectrum, the imine proton (-N=CH-) gives a characteristic sharp singlet peak. iucr.org
X-ray Crystallography : Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of these molecules. nih.govnih.goviucr.org A common feature is the non-planar geometry of the compounds. The phenyl ring attached to the N1 atom of the pyrazolone moiety and the substituted benzylidene ring are typically inclined with respect to the central pyrazolone ring plane. nih.goviucr.org For example, in the structure of (E)-4-{[4-(diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, the phenyl and benzylidene rings are inclined to the pyrazole (B372694) ring mean plane by 54.87° and 22.92°, respectively. iucr.org These studies also reveal that the derivatives typically adopt a more stable trans (E) configuration around the central C=N double bond. nih.gov In some cases, the solid-state structure is stabilized by strong intramolecular hydrogen bonds, for instance between an amine hydrogen and the pyrazolone carbonyl oxygen, which can lock the molecular conformation. scielo.org.za
| Compound | Technique | Key Finding |
|---|---|---|
| (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | X-ray Diffraction | Adopts a trans configuration around the C=N bond; Orthorhombic crystals. nih.gov |
| (E)-4-{[4-(diethylamino)benzylidene]amino}-... | X-ray Diffraction | Phenyl ring inclined at 54.87°, benzylidene ring at 22.92° to the pyrazole plane. iucr.org |
| (E)-4-[(4-fluorobenzylidene)amino]-... | X-ray Diffraction | Phenyl ring inclined at 60.44°, benzylidene ring at 12.70° to the pyrazole plane. iucr.org |
| Various cinnamaldehyde (B126680) derivatives | X-ray Diffraction | Solid-state structures are similar, differing mainly in the angular conformation of terminal phenyl rings. nih.govacs.org |
Coupling and Cyclization Reactions
The nucleophilic amino group and the reactive C4 position of the pyrazolone ring enable its participation in various coupling and cyclization reactions, leading to the synthesis of fused heterocyclic systems and azo compounds.
The reaction with arenediazonium salts is a classic example of a coupling reaction. researchgate.net The diazonium ion acts as an electrophile and attacks the electron-rich pyrazole system, typically at the C4 position if it is unsubstituted, or couples with the amino group to form triazene (B1217601) intermediates which can rearrange. scribd.comdoubtnut.com This reaction is widely used to produce intensely colored azo compounds. chemguide.co.ukresearchgate.net
Furthermore, 4-aminopyrazoles are valuable precursors for building more complex, fused heterocyclic structures. They possess multiple nucleophilic sites (the amino group, the N1 nitrogen, and the C4 carbon) that can react with bielectrophilic reagents to form new rings. chim.itnih.gov For instance, 1-methyl-4-amino-3-phenylpyrazoles can undergo a cyclization reaction with ethyl acetoacetate (B1235776) to synthesize pyrazolo[4,3-b]pyridines. nih.gov Similarly, reactions with reagents like ethoxymethylenemalononitrile (B14416) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net These cyclization strategies are fundamental in medicinal chemistry for accessing diverse molecular frameworks. nih.govmdpi.comresearchgate.net
Diazo Coupling Reactions to Form Chromophoric Systems
The reaction of this compound and its derivatives with diazonium salts is a cornerstone of azo dye chemistry. nih.gov This reaction, known as azo coupling, involves the electrophilic substitution of a diazonium ion on the electron-rich pyrazolone ring, typically at the C4 position, facilitated by the activating effect of the amino group. The process results in the formation of an azo bond (-N=N-), which connects the pyrazolone moiety to an aromatic or heteroaromatic system, creating a highly conjugated and colored molecule. mdpi.comresearchgate.net
The synthesis of these chromophoric systems generally proceeds in two steps:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. researchgate.net
Coupling: The resulting diazonium salt solution is then added to a solution of the 4-aminopyrazolone derivative (the coupling component). researchgate.net The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired azo dye. chim.it
The resulting azo dyes derived from 4-aminopyrazolone are known for their vibrant colors, ranging from yellow to red, and are of significant industrial importance. nih.gov The final color of the dye can be tuned by modifying the substituents on either the diazonium salt component or the pyrazolone ring. mdpi.com
Table 1: Examples of Azo Dyes Synthesized from 4-Aminopyrazolone Derivatives
| Diazonium Salt Precursor | Coupling Component | Resulting Azo Compound Class | Color |
| Substituted Anilines | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Azo Dyes | Various (Yellow, Red, Orange, etc.) |
| 2-(Chlorodiazenyl)pyrimidine | Antipyrine (B355649) | Azo Dye Ligand | Not specified |
| p-Amino acetophenone | Phenol (B47542) (for comparison) | Azo Compound | Yellow |
| 4-Aminoantipyrine | Diphenylamine | Azo Disperse Dye | Purple |
This table is generated based on data from multiple sources illustrating the versatility of diazo coupling reactions with pyrazolone derivatives. mdpi.comresearchgate.netmdpi.com
Reactions with Isocyanates and Isothiocyanates Leading to Urea (B33335) and Thiourea (B124793) Derivatives
The primary amino group of this compound exhibits nucleophilic character, enabling it to react readily with electrophilic reagents such as isocyanates and isothiocyanates. These reactions provide a straightforward route to the synthesis of pyrazolyl-substituted urea and thiourea derivatives, respectively.
The general reaction involves the nucleophilic addition of the amino group to the carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) functional group. The reaction typically proceeds by refluxing equimolar amounts of the aminopyrazolone (B8391566) and the corresponding isocyanate or isothiocyanate in a suitable dry solvent, such as acetone (B3395972) or acetonitrile. researchgate.netmdpi.com
Reaction with Isocyanates: 4-Aminopyrazolone + R-N=C=O → Pyrazolyl-NH-C(=O)NH-R (A Pyrazolylurea derivative)
Reaction with Isothiocyanates: 4-Aminopyrazolone + R-N=C=S → Pyrazolyl-NH-C(=S)NH-R (A Pyrazolylthiourea derivative)
These reactions are highly efficient for creating larger molecules with diverse functionalities, as the 'R' group on the isocyanate or isothiocyanate can be varied widely (e.g., aryl, alkyl). rsc.org The resulting urea and thiourea derivatives are of interest in medicinal chemistry and materials science. researchgate.netnih.gov
Table 2: Synthesis of Urea and Thiourea Derivatives
| Reactant 1 | Reactant 2 | Solvent | Product Class |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Isocyanates | Not specified | Pyrazolylurea derivatives |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Isothiocyanates | Not specified | Pyrazolylthiourea derivatives |
| 7-amino-3-phenyl/ethyl thiazolo[4,5-d]pyrimidine-2(3H)-thione | Aryl isocyanate/isothiocyanate | Dry Acetonitrile | Thiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives |
This table is based on findings from studies on aminopyrazolones and other heterocyclic amines. mdpi.comnih.gov
Michael 1,4-Addition Reactions
The Michael reaction, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. rsc.orgnih.gov In the context of 4-aminopyrazolone derivatives, the pyrazolone ring can act as a Michael donor. Specifically, the carbon at the C4 position, which is part of an enamine-like system, can behave as a soft nucleophile.
This nucleophilic character allows it to add to Michael acceptors, which are typically α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. researchgate.netgoogle.com The reaction is generally catalyzed by a base, which facilitates the formation of the nucleophilic species.
The mechanism involves the attack of the C4 carbon of the pyrazolone onto the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond. nih.gov This reaction provides a versatile method for the synthesis of more complex pyrazolone derivatives. For instance, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has been shown to react with active methylene compounds through a Michael 1,4-addition pathway. nih.gov
Table 3: Michael 1,4-Addition Reaction Profile
| Michael Donor | Michael Acceptor | Product Type |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Active Methylene Compounds | C4-alkylated pyrazolone derivative |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Benzylideneacetone (α,β-unsaturated ketone) | Pyrazole derivative |
This table illustrates the role of pyrazolone derivatives as donors in Michael addition reactions. nih.gov
Oxidative and Reductive Transformations of Functional Groups
The functional groups of 4-aminopyrazolone derivatives can undergo various oxidative and reductive transformations.
Oxidative Transformations: The amino group at the C4 position makes the pyrazolone ring susceptible to oxidation. Under mild oxidizing conditions, such as in the presence of hydrogen peroxide and a catalyst (e.g., peroxidase), 4-aminoantipyrine undergoes a single-electron oxidation to form a free radical. nih.gov These radicals of 4-aminoantipyrine are generally unstable and can subsequently dimerize. nih.gov The presence of the 4-amino group is crucial for this oxidation to occur under mild conditions. nih.gov
Furthermore, electrochemical methods have been employed for the oxidative N-N coupling of aminopyrazoles. This process, carried out in an alkaline medium with a nickel hydroxide (B78521) electrode, leads to the formation of azopyrazoles (Az–N=N–Az), demonstrating a direct transformation of the amino groups into an azo linkage.
Reductive Transformations: The synthesis of 4-aminopyrazoles often involves the reduction of a 4-nitro-pyrazole precursor. researchgate.net Common reduction methods include catalytic hydrogenation or using reducing agents like tin(II) chloride. This indicates that the pyrazole core and the amino group are generally stable under these reductive conditions. While the amino group itself is already in a reduced state and not typically subject to further reduction, its formation via the reduction of a nitro group is a key transformation in the synthesis of this class of compounds.
Table 4: Summary of Oxidative and Reductive Transformations
| Starting Material | Reagents/Conditions | Transformation | Product |
| 4-Aminoantipyrine | H₂O₂ / Peroxidase | Single-electron oxidation | Unstable free radical (dimerizes) |
| Aminopyrazoles | Anodic oxidation (NiO(OH) electrode) | N-N Coupling | Azopyrazoles |
| 4-Nitropyrazole derivative | Catalytic hydrogenation or chemical reducing agents | Reduction of nitro group | 4-Aminopyrazole derivative |
This table summarizes key oxidative and reductive reactions involving the functional groups of 4-aminopyrazolone and its precursors. nih.gov
Iv. Coordination Chemistry of 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One As a Ligand
Ligand Design and Coordination Properties
The molecular structure of 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one is inherently suited for acting as a chelating agent. Its design features strategically positioned donor atoms that can simultaneously bind to a metal center, leading to the formation of stable ring structures.
This compound and its derivatives typically function as bidentate ligands. researchgate.netnih.gov The primary coordination sites are the exocyclic amino group (-NH₂) at the C4 position and the endocyclic carbonyl oxygen atom (C=O) of the pyrazolone (B3327878) ring. researchgate.netresearchgate.net Spectroscopic evidence confirms that the metal ions coordinate through these two sites. researchgate.net This dual coordination is a common feature among pyrazole-derived ligands, which are known for their varied modes of coordination. researchgate.net The nitrogen and oxygen atoms act as effective electron donors, making them suitable for forming coordinate bonds with transition metal ions. saudijournals.commdpi.com
The simultaneous coordination of the carbonyl oxygen and the amino nitrogen to a central metal ion results in the formation of a stable five-membered chelate ring. researchgate.net This chelation enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands. The ligand demonstrates a clear preference for acting as an N,O-donor. researchgate.net This bidentate chelation through the hard oxygen donor of the keto group and the nitrogen donor of the amino group is a well-established binding mode for this class of compounds. researchgate.net The formation of these stable chelates is a driving force in the synthesis of its transition metal complexes.
Synthesis and Characterization of Transition Metal Complexes
A range of transition metal complexes involving this compound have been synthesized and extensively studied to elucidate their structural and physicochemical properties. researchgate.netnih.govorientjchem.org
The synthesis of metal complexes with this ligand generally involves straightforward procedures. A common method is the reaction of an ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of the corresponding metal salt. nih.govsaudijournals.com The metal salts are typically chlorides, acetates, or sulfates. saudijournals.comresearchgate.net The reaction mixture is often refluxed for several hours to ensure complete complex formation. nih.govsaudijournals.com The resulting solid complexes are then isolated by filtration, washed with the solvent (e.g., ethanol) and ether, and subsequently dried in a vacuum desiccator. saudijournals.comorientjchem.org The molar ratio of metal to ligand is a critical parameter, with 1:2 ratios being commonly employed to yield complexes with octahedral or tetrahedral geometries. nih.govresearchgate.net
Spectroscopic techniques are indispensable for characterizing the structure of the synthesized complexes and confirming the coordination of the ligand to the metal ion.
FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of ligand coordination. A significant shift in the vibrational frequencies of the C=O (carbonyl) and N-H (amino) groups upon complexation is indicative of their involvement in bonding. researchgate.net The C=O stretching frequency, typically observed at higher wavenumbers in the free ligand, shifts to a lower frequency in the complexes, confirming the coordination of the carbonyl oxygen. nih.gov Similarly, changes in the N-H stretching vibrations suggest the participation of the amino group in chelation. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov
Table 1: Selected FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(M-N) | ν(M-O) |
|---|---|---|---|---|
| Free Ligand | ~3432, ~3326 | ~1679 | - | - |
| Metal Complex (General) | Shifted | ~1648 (Red-shifted) | Present | Present |
Data is generalized from typical values reported in the literature. nih.govnih.gov
UV-Vis Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand transitions as well as d-d electronic transitions of the central metal ion. orientjchem.org The position and intensity of these d-d bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral) around the metal ion. researchgate.net Charge transfer bands, often of high intensity, may also be observed. orientjchem.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the complexes of diamagnetic metal ions like Zn(II) and Cd(II). nih.gov Upon complexation, the chemical shifts of the protons and carbons near the coordination sites (amino and carbonyl groups) are altered compared to the free ligand. researchgate.netnih.gov This shift provides further confirmation of the ligand's coordination mode in solution. nih.govresearchgate.net
Molar conductivity measurements are performed on solutions of the complexes, typically in solvents like dimethylformamide (DMF), to determine their electrolytic nature. nih.govnih.gov The measured values help to distinguish between electrolytic and non-electrolytic complexes. Low conductivity values generally indicate that the anions are coordinated to the metal ion within the coordination sphere, resulting in a non-electrolytic complex. researchgate.net Conversely, higher molar conductance values suggest that the anions are outside the coordination sphere, consistent with an electrolytic nature. researchgate.netnih.gov For instance, complexes with molar conductance values typical for 1:2 electrolytes indicate that two anions act as counter-ions. nih.gov
Table 2: Molar Conductivity of Representative Metal Complexes
| Complex Formula (Example) | Solvent | Molar Conductivity (Λm) (S cm² mol⁻¹) | Nature of Electrolyte |
|---|---|---|---|
| [M(L)₂Cl₂] | DMF | Low | Non-electrolyte |
| M(L)₂₂ | DMF | High | 1:2 Electrolyte |
This table represents typical expected values and interpretations from molar conductivity studies. nih.govnih.govuci.edu
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| 4-Aminoantipyrine (B1666024) / 4-AAP | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| Aminopyrine | 4-(Dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| Edaravone | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
After a comprehensive search for scientific literature focusing on the coordination chemistry of the specific compound "this compound," it has been determined that there is insufficient available data to generate the detailed article as requested.
Research on the metal complexes of pyrazolone derivatives is extensive; however, the vast majority of this research centers on related but structurally distinct compounds, such as 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) and various Schiff base derivatives. These molecules, while similar, possess different steric and electronic properties that significantly influence their coordination behavior.
The specific focus of the request—solely on "this compound"—cannot be met without dedicated studies on its ligand-metal interactions, including experimental data on stoichiometry and structural elucidation that would detail coordination sphere geometries. Such specific findings for this exact compound are not present in the currently accessible scientific literature.
Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, which forbid the inclusion of information outside the explicit scope of the requested compound, the article cannot be generated at this time.
V. Advanced Spectroscopic and Structural Analysis of 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one and its analogues. The spectrum of the parent compound and its derivatives displays several key absorption bands that confirm its structure.
The primary amine (NH₂) group is identified by a pair of bands in the 3500-3300 cm⁻¹ region. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the N-H bonds typically appear around 3432 cm⁻¹ and 3325 cm⁻¹, respectively. researchgate.net The presence of these distinct peaks is a strong indicator of the primary amino substituent at the C4 position of the pyrazolone (B3327878) ring.
Another prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration within the pyrazolone ring. This peak is typically observed in the range of 1680-1640 cm⁻¹, with a specific value around 1679 cm⁻¹ reported for related structures. researchgate.net The exact position of this band can be influenced by the electronic environment and potential hydrogen bonding within the molecule.
The aromatic phenyl ring attached to the N1 position gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are usually found just above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. researchgate.net Furthermore, the C-N stretching vibration of the aromatic amine is typically recorded in the 1350-1200 cm⁻¹ range. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for 4-Aminopyrazolone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3432 & 3325 researchgate.net |
| Primary Amine (NH₂) | N-H Scissoring | ~1590 researchgate.net |
| Carbonyl (C=O) | C=O Stretch | 1679 researchgate.net |
| Aromatic Ring | C=C Stretch | 1497 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure and connectivity.
¹H-NMR spectroscopy confirms the presence and electronic environment of protons in the structure of this compound. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of any derivatives.
The protons of the primary amino (NH₂) group are expected to produce a broad singlet. Its chemical shift can vary over a wide range (δ 1-5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. orgchemboulder.com
The two methylene (B1212753) protons (-CH₂-) at the C5 position and the single proton (-CH-) at the C4 position of the pyrazolone ring would exhibit characteristic signals. The C4 proton, being adjacent to the electron-withdrawing carbonyl group and the amino group, would be expected to resonate at a specific chemical shift, while the C5 protons would likely appear as a distinct signal, potentially showing coupling with the C4 proton. In related pyrazole (B372694) derivatives, signals for the pyrazole ring protons are observed, confirming the integrity of the heterocyclic core. rsc.org
Table 2: Expected ¹H-NMR Chemical Shifts for this compound
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | Ar-H | 7.0 - 8.5 orgchemboulder.com |
| Amino Protons | -NH₂ | 1.0 - 5.0 (broad) orgchemboulder.com |
| Pyrazolone Proton | C4-H | Specific shift based on environment |
¹³C-NMR spectroscopy provides valuable information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the pyrazolone ring is the most deshielded, typically resonating in the δ 150-165 ppm region. For instance, in Schiff base derivatives of 4-aminoantipyrine (B1666024), this signal appears around 160 ppm. chemrevlett.com
The carbon atom attached to the amino group (C4) and the adjacent carbon (C5) in the pyrazolone ring will have characteristic chemical shifts. The aromatic carbons of the N-phenyl substituent will show a set of signals in the typical aromatic region of δ 110-150 ppm. chemrevlett.com The carbon atom directly attached to the nitrogen (ipso-carbon) and the para-carbon usually resonate at the extremes of this range, while the ortho- and meta-carbons appear in between. The analysis of these shifts provides a complete picture of the carbon skeleton. chemrevlett.comnih.gov
Table 3: Typical ¹³C-NMR Chemical Shift Ranges for 4-Aminopyrazolone Derivatives
| Carbon Type | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl Carbon | C=O | 150 - 165 chemrevlett.com |
| Aromatic Carbons | Ar-C | 110 - 150 chemrevlett.com |
| Pyrazolone Carbon | C=C (part of pyrazolone ring) | 110 - 155 chemrevlett.com |
| Pyrazolone Carbon | C4 (bearing NH₂) | Specific shift based on environment |
Electronic Spectroscopy
Electronic spectroscopy is used to study the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems.
The UV-Vis spectrum of this compound and its derivatives is characterized by distinct absorption bands that arise from electronic transitions within the molecule's conjugated system. The presence of the phenyl ring, the pyrazolone core, and the amino group creates a chromophore that absorbs light in the ultraviolet and visible regions.
Typically, two main absorption bands are observed. The first, appearing at a shorter wavelength (around 250-260 nm), is attributed to π–π* transitions within the aromatic phenyl ring and the conjugated pyrazolone system. nih.gov A second absorption band is often observed at a longer wavelength (around 390-400 nm). This band is generally assigned to n–π* transitions, involving the non-bonding electrons of the oxygen atom in the carbonyl group and the nitrogen atoms of the amino group and pyrazole ring. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and substitution on the aromatic ring or the amino group, which can alter the extent of conjugation and the energy of the electronic transitions. researchgate.net
Table 4: Typical UV-Vis Absorption Maxima for 4-Aminopyrazolone Derivatives
| Absorption Band (λₘₐₓ) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~258 nm | π–π* | Aromatic Rings / Pyrazolone System nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. Various ionization and analysis methods are employed to characterize this compound and its derivatives.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. The mass spectrum of a 4-aminopyrazolone derivative will typically show a molecular ion peak (M+) corresponding to its molecular weight. Due to the high energy of electron ionization, the molecular ion often undergoes fragmentation, providing characteristic daughter ions.
Common fragmentation pathways for aminopyrazolone (B8391566) derivatives involve cleavage of the pyrazolone ring and the bonds connecting the substituent groups. For instance, the fragmentation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one often involves the loss of specific groups, leading to the formation of stable fragment ions. A study on a similar compound, 3-Amino-6-Chloro-2-methyl Quinazolin-4-(3H)-one, showed fragmentation beginning with the loss of an -NH group from the molecular ion. This was followed by the loss of other small groups like CH2, HCO, CH3, and CN. researchgate.net
A representative fragmentation pattern for a generic 4-aminopyrazolone derivative is outlined in the table below.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |
| M+ | Molecular Ion |
| M - 15 | Loss of a methyl group (if present) |
| M - 28 | Loss of CO |
| M - 43 | Loss of CH3CO (if acetylated) |
| M - 77 | Loss of the phenyl group |
This table is a generalized representation based on common fragmentation patterns of related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of this compound and identifying any impurities from its synthesis.
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides information about the identity of a compound, while the mass spectrum confirms its structure and molecular weight.
However, the analysis of some pyrazolone derivatives by GC-MS can be challenging due to their thermal instability, which may lead to degradation in the hot injector or column. nist.gov In such cases, derivatization to more volatile and thermally stable compounds, for example, by trimethylsilylation, may be necessary to obtain reliable results. nist.gov High-resolution accurate mass spectrometry coupled with GC can be particularly useful for the confident identification of unknown impurities by providing elemental compositions. thermofisher.com
The purity of a sample can be determined by integrating the peak areas of the main compound and any detected impurities in the gas chromatogram.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large, non-volatile, and thermally labile molecules, such as polymers and large Schiff base derivatives of this compound. nih.gov
In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.
This technique is invaluable for characterizing polymeric derivatives of 4-aminopyrazolone, providing information on:
Molecular Weight Distribution: Determining the average molecular weight (Mn and Mw) and the polydispersity index (Đ) of a polymer sample.
End-Group Analysis: Confirming the identity and fidelity of the end groups of a polymer chain. nih.gov
Structural Confirmation of Large Molecules: Verifying the molecular weight of large, discrete molecules like complex Schiff bases or dendrimers that are difficult to analyze by other mass spectrometry techniques.
The selection of an appropriate matrix is critical for successful MALDI-TOF analysis.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis of derivatives of this compound, such as Schiff bases, reveals detailed structural information. The crystal structures of several such derivatives have been determined, providing insights into their molecular geometry. nih.govnih.gov
For example, the analysis of Schiff base derivatives often shows that the pyrazole ring is nearly planar. The dihedral angles between the pyrazole ring and other aromatic substituents, such as the phenyl group at position 1 and any phenyl groups attached to the amino group at position 4, are key structural parameters. These angles can vary significantly depending on the nature and substitution pattern of the aromatic rings. nih.gov
The table below summarizes representative crystallographic data for derivatives of this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | Monoclinic | P2₁/c | 10.0451 | 15.0631 | 12.2008 | 123.257 | nih.gov |
| 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | Monoclinic | C2/c | - | - | - | - | nih.gov |
| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/n | 11.3278 | 8.3970 | 15.4427 | 109.053 | researchgate.net |
Note: Complete unit cell parameters were not available for all compounds in the cited literature.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the solid state, derivatives of this compound are stabilized by a network of non-covalent interactions.
Hydrogen Bonding: Hydrogen bonds are the most common and significant intermolecular interactions in these structures. The amino group (-NH2) and the pyrazolone ring's N-H group (in tautomeric forms) act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms are common hydrogen bond acceptors. This leads to the formation of various hydrogen bonding motifs, such as:
N-H···O hydrogen bonds: These interactions often link molecules into chains or dimers. mdpi.com
N-H···N hydrogen bonds: These can connect molecules, for instance, linking the amino group of one molecule to a nitrogen atom of the pyrazole ring of another. nih.gov
C-H···O and C-H···N interactions: While weaker than conventional hydrogen bonds, these interactions also play a role in stabilizing the crystal packing. nih.gov
The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. nih.gov
Vi. Computational Chemistry and Theoretical Studies on 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to predict a variety of molecular properties for pyrazolone (B3327878) derivatives.
DFT methods, particularly using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-31G(d), are standard for geometry optimization. nih.govjocpr.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.net For pyrazolone derivatives, these calculations predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
Theoretical calculations are typically performed for an isolated molecule in the gas phase. nih.gov Consequently, calculated bond lengths may be slightly longer than those determined by X-ray crystallography in the solid state, where intermolecular forces influence the molecular packing. nih.gov The pyrazole (B372694) ring is generally found to be nearly planar. A key conformational feature is the dihedral angle between the pyrazole ring and the phenyl ring, which typically results in a non-planar structure to minimize steric hindrance. nih.gov
Table 1: Representative Predicted Molecular Parameters for 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one using DFT
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| N1-N2 | Pyrazole ring N-N bond | ~1.38 Å |
| N1-C5 | Pyrazole ring N-C bond | ~1.39 Å |
| C3=O1 | Carbonyl group C=O bond | ~1.24 Å |
| C4-N3 | Amino group C-N bond | ~1.37 Å |
| N1-C(phenyl) | Bond connecting pyrazole N to phenyl C | ~1.42 Å |
| **Bond Angles (°) ** | ||
| C5-N1-N2 | Angle within the pyrazole ring | ~112° |
| N1-N2-C3 | Angle within the pyrazole ring | ~106° |
| N2-C3-C4 | Angle within the pyrazole ring | ~110° |
| **Dihedral Angles (°) ** | ||
| C5-N1-C(ph)-C(ph) | Torsion angle defining phenyl ring orientation | ~40-60° |
Note: The values presented are representative and derived from DFT studies on closely related pyrazolone structures. Actual values may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. materialsciencejournal.orgirjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy level. nih.govmdpi.com
For pyrazolone derivatives, the HOMO is typically localized over the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the phenyl ring and the carbonyl group, suggesting these are the likely sites for nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.gov Hardness (η) measures the resistance to charge transfer, with harder molecules having a larger HOMO-LUMO gap. irjweb.com The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. irjweb.com
Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Formula | Representative Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | ~ -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | ~ -1.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 to 4.5 | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 to 2.25 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.25 to -3.75 | Escaping tendency of electrons from an equilibrium system |
| Electrophilicity Index (ω) | μ² / (2η) | ~1.2 to 1.7 | Propensity of a species to accept electrons |
Note: These values are representative based on DFT B3LYP calculations for similar pyrazolone structures and provide an estimation of the electronic properties.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of both the computational model and the experimental structure. researchgate.net
Vibrational Spectroscopy (IR): Theoretical vibrational frequencies can be calculated using DFT. jocpr.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental FT-IR spectra. nih.gov This comparison helps in the precise assignment of vibrational modes to specific functional groups in the molecule. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. jocpr.comnih.gov Calculated chemical shifts are compared to experimental values, often showing a strong linear correlation. researchgate.net Discrepancies can arise from solvent effects, which are not always explicitly modeled in the gas-phase calculations. jocpr.com
Table 3: Comparison of Representative Experimental and DFT-Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
|---|---|---|---|
| N-H stretching | Amino (NH₂) | ~3400-3300 | ~3400-3300 |
| C-H stretching | Aromatic (Phenyl) | ~3100-3000 | ~3100-3000 |
| C=O stretching | Carbonyl (Pyrazolone) | ~1650-1670 | ~1650-1670 |
| C=C stretching | Aromatic (Phenyl) | ~1600, ~1500 | ~1600, ~1500 |
| C-N stretching | Amino, Pyrazole | ~1350-1250 | ~1350-1250 |
Note: This table presents typical frequency ranges for the key functional groups found in the molecule. The strong correlation between scaled theoretical and experimental values validates the computational approach.
Molecular Dynamics and Conformational Analysis
While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the environment. mdpi.com
For biaryl systems like 1-phenyl-pyrazole, non-planar conformations are generally favored due to steric repulsion between ortho hydrogens on the phenyl ring and atoms on the pyrazole ring. nih.gov The lowest energy conformation is typically found at a dihedral angle between 40° and 60°. The energy barriers for rotation through a planar conformation (0°) and a perpendicular conformation (90°) are relatively low, suggesting the molecule possesses significant conformational flexibility at room temperature. nih.gov
The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. mdpi.com Molecular dynamics simulations in explicit solvent (e.g., a box of water molecules) can model these interactions directly. mdpi.com Hydrogen bonding between the amino group (as a donor) and the carbonyl oxygen (as an acceptor) of the pyrazolone with protic solvent molecules like water or ethanol (B145695) is expected to play a major role in stabilizing certain conformations.
In computational chemistry, solvent effects are also often approximated using implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which can influence the calculated electronic structure and geometry. Studies on related compounds have shown that including a solvent model can improve the accuracy of predicted properties, such as NMR chemical shifts, by accounting for the molecule's polarization by the solvent. nih.gov While detailed MD studies explicitly charting the conformational landscape in different solvents are not extensively documented for this specific molecule, the principles suggest that polar solvents would interact strongly with the polar groups of the molecule, potentially influencing the rotational barrier of the phenyl ring and the orientation of the amino group.
Intermolecular Interaction Analysis in the Solid State
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and prevalence of different types of contacts. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.
For derivatives of 4-aminoantipyrine (B1666024), Hirshfeld surface analysis has been employed to elucidate the contributions of various intermolecular contacts. nih.govresearchgate.netacs.orgnih.gov The analysis typically reveals the dominant role of specific interactions in the crystal packing. While a detailed Hirshfeld analysis specifically for the parent this compound is not extensively documented in the provided literature, studies on its Schiff-base derivatives offer significant insights into the expected interactions.
In studies of 4-aminoantipyrine derivatives, the 2D fingerprint plots consistently highlight the significance of several key interactions. nih.gov The most prominent of these are typically H···H contacts, which arise from the numerous hydrogen atoms on the periphery of the molecule. Other significant interactions include C···H/H···C, O···H/H···O, and N···H/H···N contacts, reflecting the presence of hydrogen bond donors and acceptors, as well as van der Waals forces. nih.gov
For a representative Schiff base derivative of 4-aminoantipyrine, the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface are summarized in the table below. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 52.9 |
| C···H/H···C | 30.2 |
| O···H/H···O | 11.4 |
| N···H/H···N | 4.1 |
These data underscore the importance of hydrogen bonding and van der Waals forces in the solid-state assembly of these molecules. The sharp spikes in the 2D fingerprint plots for O···H/H···O and N···H/H···N contacts are indicative of strong hydrogen bonding interactions, which play a crucial role in stabilizing the crystal lattice. nih.gov
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
Theoretical calculations, such as those using Density Functional Theory (DFT), have been performed to determine the MEP of 4-aminoantipyrine. mdpi.com These studies reveal distinct regions of positive and negative potential that are consistent with the molecule's functional groups. The oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring are generally characterized by a negative electrostatic potential, making them likely hydrogen bond acceptors. mdpi.comnih.gov Conversely, the hydrogen atoms of the amino group and the phenyl ring exhibit a positive electrostatic potential, identifying them as potential hydrogen bond donors. mdpi.com
This distribution of electrostatic potential directly influences the formation of intermolecular hydrogen bonds and other electrostatic interactions that stabilize the crystal structure. The electrostatic complementarity between molecules, where positive regions of one molecule interact with negative regions of another, is a driving force in the self-assembly of the crystal lattice. nih.gov
The combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces creates a robust three-dimensional network of intermolecular interactions that defines the solid-state structure of this compound and its derivatives. nih.gov
Vii. Role of 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One As a Precursor in Heterocyclic Synthesis
Synthesis of Novel Pyrazole (B372694) and Pyrazolone (B3327878) Frameworks
The fundamental pyrazolone core of 4-amino-1,2-dihydro-1-phenylpyrazol-3-one serves as a scaffold for the synthesis of more complex pyrazole and pyrazolone derivatives. The amino group at the C4 position is a key functional handle for introducing various substituents and for participating in cyclization reactions.
Research has demonstrated the synthesis of novel pyrazolone derivatives through condensation reactions. For instance, a series of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been synthesized. This was achieved through a multi-component condensation reaction involving an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and indole, facilitated by a magnetic aminated starch biocatalyst. This method provides high to excellent yields (85–93%) under mild conditions (40 °C) nih.gov.
The reactivity of the pyrazolone nucleus also allows for the synthesis of fused pyrazole ring systems. By first reacting 3-methyl-5-pyrazolone with various aromatic aldehydes, benzylidene derivatives of pyrazoles are formed. These intermediates can then be treated with hydrazine (B178648) or phenylhydrazine (B124118) to yield fused pyrazole structures researchgate.netresearchgate.net. Although this example starts with the parent pyrazolone, it illustrates a common strategy that can be adapted for derivatives like the title compound.
Table 1: Examples of Novel Pyrazolone Frameworks Synthesized from Pyrazolone Precursors
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol, Aldehyde, Indole | Magnetic aminated starch (MAST) | 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone | 85-93 | nih.gov |
| 3-Methyl-5-pyrazolone, Aromatic aldehydes, Hydrazine/Phenylhydrazine | N/A | Fused pyrazole ring systems | Moderate | researchgate.netresearchgate.net |
Viii. Applications of 4 Amino 1,2 Dihydro 1 Phenylpyrazol 3 One and Its Derivatives in Analytical Science and Materials Science
Development of Analytical Reagents
The reactivity of the amino group at the C-4 position of the pyrazolone (B3327878) ring makes 4-aminoantipyrine (B1666024) a valuable precursor for developing a variety of analytical reagents. nih.gov Schiff base condensation with aldehydes and ketones, as well as diazotization and coupling reactions, lead to derivatives with specific and sensitive responses to a range of chemical species. acs.orgresearchgate.net
Colorimetric Sensors for Metal Ions (e.g., Fe(III), Al(III), Cu(II))
Derivatives of 4-amino-1,2-dihydro-1-phenylpyrazol-3-one, particularly Schiff bases, have been extensively developed as colorimetric sensors for the detection of various metal ions. epa.gov These sensors operate on the principle of forming a colored complex upon interaction with a specific metal ion, allowing for its visual or spectrophotometric quantification. nih.gov The selectivity and sensitivity of these sensors can be tuned by modifying the structure of the aldehyde or ketone used in the Schiff base synthesis. acs.org
Schiff base derivatives of 4-aminoantipyrine have been successfully employed for the detection of iron(III), aluminum(III), and copper(II) ions. For instance, a Schiff base obtained from 4-aminoantipyrine and 2-hydroxy-1,2-diphenylethenone has been reported to act as a colorimetric sensor for Fe(III) and a fluorescent sensor for Al(III). nih.gov The interaction with the metal ion typically occurs through the nitrogen of the imine group and a nearby oxygen or other donor atom, leading to the formation of a stable chelate complex with a distinct color. ekb.eg
Another study demonstrated that a Schiff base ligand derived from 4-aminoantipyrine and 5-nitro-3-methoxy salicylaldehyde (B1680747) exhibited a visible color change in the presence of several metal ions, including Al(III), Fe(III), and Cu(II). epa.gov The formation of these metal-ligand complexes results in a shift in the absorption spectrum, which is the basis for the colorimetric detection. aip.org The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), as determined by methods such as Job's plot. aip.org
| Derivative | Target Ion | Detection Method | Key Findings | Reference |
|---|---|---|---|---|
| Schiff base of 4-aminoantipyrine and 2-hydroxy-1,2-diphenylethenone | Fe(III) | Colorimetric | Forms a colored complex allowing for visual detection. | nih.gov |
| Schiff base of 4-aminoantipyrine and 2-hydroxy-1,2-diphenylethenone | Al(III) | Fluorescent | Exhibits fluorescence upon binding with the metal ion. | nih.gov |
| Schiff base of 4-aminoantipyrine and 5-nitro 3-methoxy salicylaldehyde | Cu(II) | Colorimetric | Visible color change upon complexation. | epa.gov |
| (E)-4-((2-hydroxybenzylidene) amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Fe(II) | Colorimetric | Rapid response with a bathochromic shift and a 1:2 stoichiometry for the complex. | aip.org |
Reagents for Detection of Specific Chemical Analytes (e.g., Phenol (B47542), Hydrogen Peroxide, Glucose)
This compound is a well-established reagent for the determination of phenols in water samples. researchgate.net The method, often referred to as the 4-aminoantipyrine method, is based on the oxidative coupling of 4-aminoantipyrine with phenols in an alkaline medium in the presence of an oxidizing agent like potassium ferricyanide. b-cdn.net This reaction produces a colored antipyrine (B355649) dye, the intensity of which is proportional to the concentration of the phenol. researchgate.net This reaction is effective for many phenolic compounds, although some para-substituted phenols may show limited reactivity. fujifilm.com
Beyond phenols, 4-aminoantipyrine is also utilized in enzymatic assays for the detection of hydrogen peroxide and glucose. mpbio.com In the presence of peroxidase, 4-aminoantipyrine can react with hydrogen peroxide and a suitable coupling agent (often a phenol or an aniline (B41778) derivative) to form a colored product. This reaction forms the basis for the quantification of hydrogen peroxide. This principle can be extended to the determination of glucose. Glucose oxidase catalyzes the oxidation of glucose, producing gluconic acid and hydrogen peroxide. The hydrogen peroxide produced is then measured using the 4-aminoantipyrine/peroxidase system, allowing for the indirect quantification of glucose. mpbio.com
Integration into Test Kits and Solution Diagnostics
The reliability and simplicity of the 4-aminoantipyrine method for phenol detection have led to its integration into commercially available test kits for water quality monitoring. fishersci.ptchemetrics.com These kits typically contain pre-measured reagents, including 4-aminoantipyrine and a color developer, in a convenient format such as tablets or ampoules. b-cdn.netfujifilm.com This allows for rapid, on-site determination of phenol concentrations without the need for sophisticated laboratory equipment. The user simply adds the reagents to the water sample, and the resulting color is compared to a color chart or measured with a portable photometer to determine the phenol concentration. b-cdn.net These test kits are widely used for monitoring industrial wastewater and ensuring the safety of drinking water. fujifilm.com
Applications in Materials Science
The structural versatility of this compound and its derivatives also extends to the field of materials science. These compounds serve as important building blocks for the synthesis of a variety of materials with specific optical and functional properties.
Synthesis of Pigments and Dyes for Industrial and Research Applications
Pyrazolone derivatives are a significant class of compounds used in the synthesis of azo dyes and pigments. wikipedia.org These dyes, often referred to as azopyrazolones, are produced by the coupling reaction of a diazotized amine with a pyrazolone derivative. mdpi.com The resulting compounds exhibit a wide range of colors, from yellow to red, depending on the specific substituents on the aromatic rings and the pyrazolone core. primachemicals.com
These pyrazolone-based dyes are used in a variety of industrial applications, including the dyeing of textiles such as wool, nylon, and polyester (B1180765). nih.govorientjchem.orgresearchgate.net They are also employed in the coloration of plastics and paints. primachemicals.com The versatility in the color range is a key advantage of pyrazolone pigments, allowing for the fine-tuning of the color by altering the chemical structure. primachemicals.com Some well-known pigments, such as Pigment Yellow 13 and Pigment Red 38, are based on the pyrazolone structure and are produced on a large industrial scale. wikipedia.org
| Dye/Pigment Class | Synthetic Precursors | Color Range | Industrial Applications | Reference |
|---|---|---|---|---|
| Azopyrazolone Dyes | Diazotized amines and pyrazolone derivatives | Yellow to Orange | Dyeing of polyester fabrics | nih.gov |
| Pyrazolone Metal Complex Dyes | Pyrazolone azo dyes and various metal ions | Varies with metal | Dyeing of wool and nylon fabrics | orientjchem.org |
| Arylazopyrazolone Dyes | Diazotized anilines and pyrazolone derivatives | Yellow to Orange | Dyeing of synthetic polymers, leather, and cotton | researchgate.net |
| Pyrazolone Pigments (e.g., Pigment Yellow 13, Pigment Red 38) | Various pyrazolone derivatives | Wide spectrum | Plastics, paints, and textiles | wikipedia.orgprimachemicals.com |
Development of Functional Materials
Beyond their use as colorants, derivatives of this compound are being explored for the development of functional materials with specific properties. For instance, some derivatives have been investigated as corrosion inhibitors. nih.gov These compounds can adsorb onto a metal surface, forming a protective layer that prevents or slows down the corrosion process.
Furthermore, certain Schiff base derivatives of 4-aminoantipyrine have shown potential in improving the efficiency of solar cells. nih.gov These materials can act as sensitizers or other components within the solar cell architecture, contributing to better light absorption and charge transfer properties. The ability to easily modify the chemical structure of these compounds allows for the targeted design of materials with optimized electronic and optical properties for specific applications in materials science. acs.org
Catalytic Applications of this compound Complexes
Complexes derived from this compound, particularly its Schiff base derivatives, have garnered attention for their catalytic potential. These compounds, also known as azomethines, can coordinate with various metal ions, forming stable complexes that can act as catalysts in organic reactions. mdpi.com The coordination typically occurs through the azomethine nitrogen and the keto oxygen. researchgate.net The structural flexibility and the ease of synthesis of Schiff bases derived from 4-aminoantipyrine make them suitable for applications in coordination chemistry and catalysis. chemrevlett.comnih.gov While the broader class of pyrazolone-derived Schiff base complexes is recognized for catalytic activity, specific, detailed research findings on the catalytic applications of complexes of the parent compound, this compound, are an emerging area of study.
Studies on Corrosion Inhibition Properties
Derivatives of pyrazole (B372694) and its analogues have demonstrated significant efficacy as corrosion inhibitors for metals, particularly mild steel in acidic environments. The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that slows down the corrosion process. This adsorption involves the heteroatoms (nitrogen and oxygen) and π-electrons in the molecular structure, which interact with the metal's surface.
Research has shown that pyrazole derivatives can act as mixed-type inhibitors. For instance, a derivative of 4-aminoantipyrine, 1,5-dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO), exhibited a maximum corrosion inhibition efficiency of 87% for mild steel in 1.0 M hydrochloric acid. nih.gov The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm. nih.gov Similarly, studies on 5-amino-1,3-diphenylpyrazole showed an impressive inhibition efficiency of 94.7% at a 0.5 mM concentration after 10 hours of exposure. icrc.ac.irresearchgate.net The efficiency of these inhibitors generally increases with concentration. nih.govicrc.ac.ir
The following table summarizes the performance of various pyrazole-related compounds as corrosion inhibitors.
| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | Mild Steel | 1.0 M HCl | 87 | nih.gov |
| 5-Amino-1,3-diphenylpyrazole | Mild Steel | 1 M HCl | 94.7 | icrc.ac.irresearchgate.net |
| 5-Hydroxy-1,3-diphenylpyrazole | Mild Steel | 1 M HCl | 86.4 | icrc.ac.irresearchgate.net |
| 4-Amino-5-phenyl-1,2,4-triazole-3-thione (APTS) | Copper | 3% NaCl | 98 |
Exploration in Optical and Nonlinear Optical Materials
Organic compounds with delocalized π-electron systems, like derivatives of this compound, are of significant interest for their nonlinear optical (NLO) properties. jhuapl.edunih.gov These properties arise from the interaction of the material with high-intensity light, leading to applications in optical switching and data processing. jhuapl.edu
A novel azo dye synthesized from a related compound, 4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one, was investigated for its NLO properties. springerprofessional.deresearchgate.net Using the Z-scan technique with a continuous-wave laser, the nonlinear refractive index of the material was determined, highlighting its potential for use in photonic materials. springerprofessional.deresearchgate.net The study demonstrated the compound's all-optical switching capabilities. springerprofessional.de Another study focused on a novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction, which showed significant potential for optoelectronic applications. researchgate.net The unique electronic properties of such organic molecules, often involving intramolecular charge transfer (ICT), are crucial for their NLO activity. nih.gov
| Derivative | NLO Property Investigated | Key Finding | Reference |
| Azo dye from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one | Nonlinear Refractive Index | Value of 3.698 × 10⁻⁷ cm²/W; demonstrated all-optical switching | springerprofessional.deresearchgate.net |
| 3-[(5-Amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | Structural and Optical Performance | Showed potential for optoelectronic and photovoltaic applications | researchgate.net |
Potential in Solar Cell Technology
The development of organic materials for photovoltaic applications is a rapidly growing field. Certain heterocyclic systems, including derivatives of pyrazole, are being explored for their potential use in solar cells. nih.govresearchgate.net The favorable properties of pyranoquinoline derivatives, for example, have led to their application in photovoltaic components. researchgate.net A study on a novel pyrazolyl-quinolinone derivative highlighted its potential in the field of photovoltaics, classifying it as a small organic semiconductor. researchgate.net The suitability of these materials often stems from their ability to absorb light and facilitate charge transfer, which are essential processes in solar energy conversion. nih.govresearchgate.net While direct applications of this compound in solar cells are still under investigation, the promising results from related structures suggest a viable path for future research and development in this area.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-1,2-dihydro-1-phenylpyrazol-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via condensation reactions. For example, reacting 4-aminoantipyrine with isothiocyanates (allyl-, phenyl-, or 4-methylphenylisothiocyanate) in methanol under ambient conditions yields N,N'-disubstituted thioureas. Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Purity is confirmed via melting point analysis, NMR, and HPLC .
Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) characterize this compound and its derivatives?
- Methodology : UV-Vis spectrophotometry (e.g., λmax at 254 nm in methanol) identifies conjugation and electronic transitions. NMR (¹H/¹³C) resolves structural features: aromatic protons (δ 7.2–7.5 ppm), NH2 groups (δ 5.1–5.3 ppm), and pyrazolone carbonyl (δ 165–170 ppm). IR confirms C=O (1680–1700 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
Q. What role does this compound play in spectrophotometric assays?
- Methodology : The compound acts as a chromogenic agent in metal ion detection. For instance, its Schiff base derivatives form colored complexes with Cu(II), detectable at 450–500 nm. Calibration curves (0.1–10 µM range) and interference studies (e.g., with Fe³⁺/Zn²⁺) validate selectivity .
Advanced Research Questions
Q. How can computational methods (DFT) predict the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Basis sets like 6-311++G(d,p) optimize geometry and predict nucleophilic/electrophilic sites. Solvent effects (PCM model) refine accuracy for aqueous systems .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : Use SHELXL for refinement, incorporating high-resolution data (≤1.0 Å). Address disorder via PART instructions and anisotropic displacement parameters. Validate with R-factor convergence (<5%), Hirshfeld surface analysis, and PLATON checks for missed symmetry .
Q. How do structural modifications (e.g., triazole or thiourea substituents) enhance bioactivity or catalytic applications?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to pyrazolone rings to modulate redox properties. For bioactivity, evaluate enzyme inhibition (e.g., tyrosinase) via IC50 assays. For catalysis, test ligand-metal coordination efficiency in Suzuki-Miyaura couplings using Pd(0) complexes .
Q. What electrochemical sensors utilize derivatives of this compound, and how are their detection limits improved?
- Methodology : Fabricate carbon paste electrodes modified with 4-aminoantipyrine derivatives. Use cyclic voltammetry (scan rate: 50–200 mV/s) to assess redox peaks. Lower detection limits (e.g., for U(VI)) via nanocomposite integration (e.g., graphene oxide) and square-wave voltammetry .
Data Contradictions and Validation
- Synthesis Yields : Discrepancies in thiourea yields (70–90%) arise from solvent choice (methanol vs. DMF) and purification methods (recrystallization vs. column chromatography). Cross-validate with TLC and elemental analysis .
- Bioactivity Variability : Differences in enzyme inhibition (e.g., 10–80% at 10 µM) may reflect substituent electronic effects. Use molecular docking (AutoDock Vina) to correlate binding energies with experimental IC50 values .
Key Techniques for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
